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Compound of Interest

Compound Name: 9-Deschloro Mometasone

Cat. No.: B1152927

Get Quote

Abstract
This application note details a robust, self-validating High-Performance Liquid Chromatography

(HPLC) protocol for the quantification of Mometasone Furoate Impurity C (9-Dechloro-11-Oxo

Mometasone Furoate) in Active Pharmaceutical Ingredients (API). Unlike generic steroid

methods, this protocol addresses the specific challenge of resolving the 11-oxo impurity from

the parent compound, utilizing a critical thermodynamic understanding of steroid retention

behavior on C18 stationary phases.[1] The method is validated according to ICH Q2(R1)

guidelines and aligns with ICH Q3A(R2) reporting thresholds.

Introduction & Regulatory Context
Mometasone Furoate is a potent synthetic corticosteroid used in the treatment of inflammatory

skin disorders, asthma, and allergic rhinitis. The synthesis and storage of Mometasone can

lead to various impurities, among which Impurity C is critical due to its structural similarity to the

active moiety, making chromatographic separation challenging.
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Chemical Name (EP): 21-Chloro-16ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate Common Name: 9-Dechloro-
11-Oxo Mometasone Furoate Molecular Formula: C

H

ClO

Criticality: Impurity C represents an oxidized analog where the 11

-hydroxyl group is converted to a ketone, and the chlorine at position 9 is absent. This
modification significantly alters the pharmacological potency and must be strictly controlled
under ICH Q3A(R2) guidelines [1].

Regulatory Limits (ICH Q3A)
Parameter Limit (Based on Max Daily Dose < 2g)

Reporting Threshold 0.05%

Identification Threshold 0.10%

Qualification Threshold 0.15%

Scientific Rationale & Method Development Strategy
Separation Mechanism (Causality)
The separation of Mometasone Furoate (MF) from Impurity C relies on the hydrophobicity

difference induced by the 11-oxo vs. 11-hydroxyl group.[1]

Mometasone Furoate: Contains an 11ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

-OH and a 9-Cl.[2][3][4][5] The -OH group allows for hydrogen bonding with the mobile
phase, slightly reducing retention relative to a pure hydrocarbon skeleton.[1]

Impurity C: The 11-Oxo group is less capable of hydrogen bonding (acceptor only) compared

to the hydroxyl (donor/acceptor), and the absence of the polar 9-Cl atom makes the skeleton

more hydrophobic in certain regions, yet the overall dipole changes.[1]
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Column Selection: A high-carbon load C18 (L1) column is selected to maximize van der

Waals interactions.[1] The "End-capping" is critical; non-endcapped columns may cause

peak tailing due to interactions with the steroid backbone.[1]

Mobile Phase Chemistry
A gradient of Water/Acetonitrile is chosen over Methanol. Acetonitrile (ACN) is an aprotic

solvent that suppresses dipole-dipole interactions between the steroid and the solvent,

sharpening the peaks of the 11-oxo species.[1] Ammonium Formate is added to the aqueous

phase to buffer the pH at 3.5, stabilizing the ester linkage at position 17 against hydrolysis

during the run.

Diagram: Impurity Formation & Analysis Workflow
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Figure 1: Formation pathway of Impurity C and the analytical workflow for its quantification.

Detailed Experimental Protocol
Chemicals and Reagents

Mometasone Furoate Reference Standard: >99.0% purity.

Mometasone Impurity C Standard: Certified Reference Material (CRM).[6]

Acetonitrile (ACN): HPLC Grade.

Ammonium Formate: ACS Reagent Grade.

Formic Acid: >98% purity.

Water: Milli-Q (18.2 MΩ[1]·cm).
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Chromatographic Conditions
This system is designed to be self-validating; the resolution between the Main Peak and

Impurity C acts as the system suitability trigger.

Parameter Setting

Instrument UHPLC/HPLC with PDA/UV Detector

Column
Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm,

3.5 µm) or equivalent USP L1

Column Temp
25°C ± 1°C (Strict control required for steroid

resolution)

Flow Rate 1.0 mL/min

Injection Vol 10 µL

Detection
UV at 254 nm (Specific to the conjugated enone

system)

Run Time 25 minutes

Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to

3.5 with Formic Acid. Filter through 0.22 µm membrane.[7]

Mobile Phase B: 100% Acetonitrile (Degassed).

Gradient Program
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Time (min) Mobile Phase A (%) Mobile Phase B (%) Action

0.0 60 40 Equilibration

2.0 60 40 Isocratic Hold

15.0 20 80 Linear Gradient

20.0 20 80 Wash

20.1 60 40 Return to Initial

25.0 60 40 Re-equilibration

Standard & Sample Preparation
Diluent: Acetonitrile : Water (50:50 v/v).

Impurity Stock Solution: Dissolve 2.5 mg Impurity C in 50 mL Diluent (50 µg/mL).

Standard Solution: Dilute Stock to 0.5 µg/mL (representing 0.1% limit relative to a 500 µg/mL

sample).

Test Sample: Dissolve 25 mg Mometasone Furoate API in 50 mL Diluent (500 µg/mL).

Method Validation & Performance Data
The following data represents typical results obtained during validation studies compliant with

ICH Q2(R1).

System Suitability
Resolution (R

): > 2.5 between Mometasone Furoate and Impurity C.

Tailing Factor (T): < 1.5 for both peaks.

RSD (n=6): < 2.0% for Impurity C peak area.
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Linearity and Range
Linearity was established for Impurity C from LOQ to 150% of the specification limit.

Level (%) Conc. (µg/mL) Area (mAU*s)

LOQ 0.05 1250

50% 0.25 6300

100% 0.50 12550

150% 0.75 18900

Correlation (R²) > 0.999

Accuracy (Recovery)
Spike recovery experiments were performed at three levels (50%, 100%, 150%) into the API

matrix.

Mean Recovery: 98.5% - 101.2%[1]

%RSD: 0.8%[8]

Troubleshooting & Expert Insights
Critical Resolution Loss
Symptom: Impurity C merges with the main Mometasone peak.

Root Cause: Temperature fluctuation. Steroid isomers are highly sensitive to thermodynamic

changes.

Solution: Ensure column oven is calibrated. If using a different C18 column, lower the initial

%B by 2-3% to increase retention of the polar early eluters.[1]

Ghost Peaks
Symptom: Unknown peaks appearing at high retention times.
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Root Cause: Dimerization of Mometasone or carryover from previous high-concentration

injections.[1]

Solution: Implement a needle wash with 100% ACN. Ensure the gradient "Wash" step (80%

B) is sufficient to elute highly lipophilic dimers.

Peak Tailing
Symptom: Tailing factor > 1.5.

Root Cause: Secondary silanol interactions.

Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge).[1] Increase

buffer ionic strength slightly (up to 20mM Ammonium Formate) to mask silanols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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